FA-Gly-Leu-NH2

Vue d'ensemble

Description

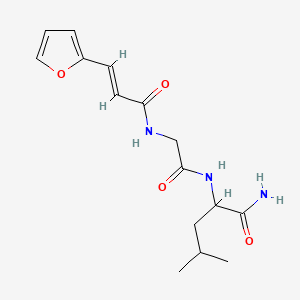

It is characterized by its molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . This compound is often used in biochemical research, particularly in studies involving proteases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

FA-Gly-Leu-NH2 can be synthesized through a novel and efficient strategy involving the use of furylacrylic acid and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling agents . The synthesis typically involves the following steps:

- Protection of the amino group of glycine.

- Coupling of the protected glycine with furylacrylic acid using HATU.

- Deprotection of the amino group.

- Coupling of the resulting intermediate with leucine using HATU.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

FA-Gly-Leu-NH2 undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the peptide bond in the presence of water, often catalyzed by proteases.

Oxidation: The furan ring in this compound can undergo oxidation under specific conditions, leading to the formation of various oxidized products.

Common Reagents and Conditions

Hydrolysis: Typically performed using proteases such as thermolysin.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

Hydrolysis: Results in the formation of glycine and leucine derivatives.

Oxidation: Leads to the formation of oxidized furan derivatives.

Applications De Recherche Scientifique

FA-Gly-Leu-NH2 is widely used in scientific research, particularly in the study of proteases. It serves as a substrate for thermolysin, a protease from Bacillus thermoproteolyticus . This compound is also used in the development of inhibitors for metalloproteases, which are enzymes involved in various physiological and pathological processes .

Mécanisme D'action

FA-Gly-Leu-NH2 exerts its effects primarily by acting as a substrate for proteases. When used as a substrate for thermolysin, it binds to the active site of the enzyme, where it undergoes hydrolysis. This interaction helps in studying the enzyme’s activity and developing inhibitors that can modulate its function .

Comparaison Avec Des Composés Similaires

FA-Gly-Leu-NH2 is similar to other peptide substrates used in protease studies, such as Phe-Phe-NH2 and Fua-Phe-Leu-NH2 . its unique structure, which includes a furylacryloyl group, makes it particularly useful for studying specific proteases like thermolysin. This uniqueness lies in its ability to inhibit metalloproteases by binding to the zinc ion in the active site .

List of Similar Compounds

- Phe-Phe-NH2

- Fua-Phe-Leu-NH2

- Pro-Leu-Gly-NH2 (Melanocyte-inhibiting factor)

Activité Biologique

FA-Gly-Leu-NH2, a peptide consisting of phenylalanine (FA), glycine (Gly), and leucine (Leu), has garnered attention for its biological activities, particularly in the fields of cell signaling, wound healing, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Biological Activity

The biological activity of this compound can be attributed to its structural properties, which influence its interaction with biological systems. Peptides like this compound often function as signaling molecules that modulate physiological responses in cells. Research indicates that this peptide may play a role in promoting cell migration and attachment, particularly in epithelial cells.

- Cell Migration and Attachment : Studies have demonstrated that this compound can enhance the migration of corneal epithelial cells when used in conjunction with growth factors like IGF-1. This effect is believed to be mediated through integrin signaling pathways, which are crucial for cell adhesion and migration .

- Synergistic Effects : The combination of this compound with other peptides or growth factors can produce synergistic effects that amplify biological responses. For instance, when combined with IGF-1, there is an increased attachment of epithelial cells to fibronectin matrices, which is essential for wound healing processes .

- Wound Healing : In vivo studies have shown that topical application of this compound can facilitate corneal epithelial wound closure. This suggests that the peptide may be beneficial in therapeutic applications aimed at enhancing tissue repair .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Corneal Epithelial Migration

A study investigated the effects of this compound on corneal epithelial cells. The results indicated that treatment with this compound and IGF-1 led to a significant increase in cell migration compared to controls. The study highlighted the importance of integrin expression in mediating these effects, suggesting potential therapeutic applications for ocular surface disorders.

Case Study 2: Synergistic Effects with Growth Factors

Another research effort explored the synergistic effects of this compound when combined with various growth factors. The findings revealed that the combination enhanced cellular responses more than either agent alone, emphasizing the potential for using peptide combinations in regenerative medicine.

Propriétés

Numéro CAS |

26400-33-9 |

|---|---|

Formule moléculaire |

C15H21N3O4 |

Poids moléculaire |

307.34 g/mol |

Nom IUPAC |

2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C15H21N3O4/c1-10(2)8-12(15(16)21)18-14(20)9-17-13(19)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,21)(H,17,19)(H,18,20)/b6-5+ |

Clé InChI |

JRGRHYPAYAJGAF-AATRIKPKSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |

SMILES isomérique |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Furylacryloylglycylleucinamide; Furylacryloylglycyl leucinamide; Furylacryloyl-gly-leu-amide; Furylacryloyl-gly-leu-NH(2); NSC 334344; NSC-334344; NSC334344; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.